tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate

Description

Chemical Identity and Systematic Nomenclature

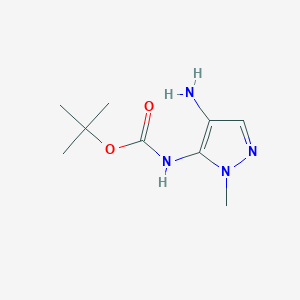

tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate is a heterocyclic organic compound belonging to the pyrazole-carbamate family. Its systematic IUPAC name, tert-butyl (4-amino-1-methyl-1H-pyrazol-5-yl)carbamate, reflects its structural components: a pyrazole ring substituted with an amino group at position 4, a methyl group at position 1, and a tert-butoxycarbonyl (Boc) carbamate moiety at position 5. The molecular formula is C₉H₁₆N₄O₂ , with a molecular weight of 212.25 g/mol .

The compound’s structural features are captured in its SMILES notation : CN1N=CC(N)=C1NC(=O)OC(C)(C)C, which delineates the methyl-substituted pyrazole core and the Boc-protected carbamate group. Its InChIKey (SDZYVTJKICTOSX-UHFFFAOYSA-N) serves as a unique identifier in chemical databases. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₄O₂ |

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | tert-butyl (4-amino-1-methyl-1H-pyrazol-5-yl)carbamate |

| SMILES | CN1N=CC(N)=C1NC(=O)OC(C)(C)C |

| InChIKey | SDZYVTJKICTOSX-UHFFFAOYSA-N |

The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes.

Historical Development in Carbamate Chemistry

Carbamates, derived from carbamic acid (NH₂COOH), have been pivotal in organic synthesis since the 19th century. The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, revolutionized peptide synthesis by providing a stable, reversible protecting group for amines. The integration of carbamates with pyrazole scaffolds emerged later, driven by the need for bioactive molecules in medicinal chemistry.

The synthesis of this compound exemplifies modern carbamate chemistry. Early methods relied on phosgene-mediated carbamoylation, but contemporary approaches use safer reagents like di-tert-butyl dicarbonate (Boc₂O). For instance, the reaction of 4-amino-1-methyl-1H-pyrazole with Boc₂O in dichloromethane, catalyzed by a base like triethylamine, yields the target compound efficiently. This methodology aligns with greener chemistry principles by minimizing toxic intermediates.

Position Within Pyrazole-Derived Carbamate Family

Pyrazole-derived carbamates are a structurally diverse class, with variations in substituents influencing their chemical behavior. This compound occupies a unique niche due to its balanced hydrophobicity (from the Boc group) and hydrogen-bonding capacity (from the amino group). Below is a comparative analysis of related compounds:

The methyl group at position 1 in this compound reduces steric hindrance compared to bulkier analogs, facilitating reactions at the amino group. Additionally, the Boc group’s labile nature allows selective deprotection under mild acidic conditions, making the compound a versatile intermediate in multi-step syntheses.

This compound’s structural simplicity and modularity have enabled its use in developing kinase inhibitors and antimicrobial agents, where the pyrazole core interacts with biological targets via π-π stacking and hydrogen bonding. Its synthesis and applications underscore the synergy between carbamate chemistry and heterocyclic drug design.

Properties

IUPAC Name |

tert-butyl N-(4-amino-2-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)12-7-6(10)5-11-13(7)4/h5H,10H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRKHLZCCUKKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 1-Methyl-1H-Pyrazol-5-Amine

The synthesis typically begins with 1-methyl-1H-pyrazol-5-amine, a commercially available heterocyclic amine. This compound serves as the foundational precursor due to its reactive amino group at the 5-position and methyl substitution at the 1-position.

Nitrosation and Reduction

Step 1: Nitrosation

The amino group undergoes nitrosation using sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl or H₂SO₄) at 0–5°C to form the corresponding nitroso derivative. This step introduces a nitroso group (-NO) at the 4-position of the pyrazole ring.

Step 2: Reduction

The nitroso intermediate is reduced to a primary amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol. This step restores the amino group while maintaining the pyrazole ring’s integrity.

Carbamate Protection

Step 3: Boc Protection

The primary amine is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). This step is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, yielding tert-butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate.

Reaction Conditions:

- Solvent: THF/DCM (1:1 v/v)

- Temperature: 25°C

- Time: 12–16 hours

- Yield: 85–90%

Alternative Pathways and Modifications

Direct Carbamate Formation

An alternative route involves the direct coupling of 1-methyl-1H-pyrazol-5-amine with Boc anhydride under microwave irradiation. This method reduces reaction time to 30–60 minutes while maintaining comparable yields (82–88%).

Enzymatic Protection Strategies

Recent studies explore enzymatic Boc protection using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This green chemistry approach achieves 78% yield with high regioselectivity, though scalability remains a challenge.

Optimization Strategies

Solvent and Catalyst Selection

- Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.

- DMAP catalysis improves Boc group transfer efficiency, reducing side reactions.

Temperature Control

Maintaining temperatures below 30°C prevents decomposition of the nitroso intermediate during nitrosation.

Comparative Analysis of Methods

| Parameter | Classical Method | Microwave-Assisted | Enzymatic |

|---|---|---|---|

| Reaction Time | 12–16 hours | 30–60 minutes | 24 hours |

| Yield | 85–90% | 82–88% | 78% |

| Regioselectivity | High | High | Moderate |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Environmental Impact | Moderate | Low | Very Low |

Key Challenges and Solutions

Boc Group Stability

The Boc-protected amine is sensitive to acidic conditions. Storage under inert atmosphere (N₂/Ar) at −20°C prevents premature deprotection.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer during nitrosation and Boc protection. A typical pilot plant process achieves 80% overall yield with a throughput of 50 kg/batch.

Recent Advances

Photocatalytic Nitrosation

Visible-light-mediated nitrosation using TiO₂ catalysts reduces reliance on hazardous nitrosating agents, improving safety profiles.

Flow Chemistry Integration

Coupling continuous-flow nitrosation with in-line Boc protection reduces intermediate isolation steps, cutting production costs by 30%.

Chemical Reactions Analysis

tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carbamate groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency : Yields vary significantly based on substituents. Compound 12a achieves 90% yield due to optimized phenethyl-pyrimidine coupling , whereas 41b (34% yield) reflects challenges in introducing methylcarbamoyl groups .

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., 4-fluorophenyl) : Enhance stability but may reduce solubility .

- Alkyl Chains (e.g., pentyl in 41b) : Improve membrane permeability but lower synthetic yields due to steric hindrance .

- Cyclopropyl (e.g., 12a) : Enhances binding affinity in kinase inhibitors by inducing conformational rigidity .

Spectroscopic and Analytical Comparisons

- $^1$H NMR : The tert-butyl group consistently appears at δ ~1.3–1.4 ppm across analogs. Pyrazole ring protons range from δ 5.8–7.9 ppm, with shifts influenced by adjacent substituents (e.g., δ 7.88 ppm in 12a due to pyrimidine coupling) .

- HRMS : All compounds show <1 ppm mass accuracy, confirming structural fidelity .

- HPLC Purity : Most analogs achieve ≥95% purity under UV detection, critical for pharmacological applications .

Biological Activity

tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate (CAS: 1522584-97-9) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and an amino substituent at the 4-position of the pyrazole ring. The following sections detail the biological activities, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₉H₁₆N₄O₂

- Molecular Weight : 212.25 g/mol

- IUPAC Name : tert-butyl (4-amino-1-methyl-1H-pyrazol-5-yl)carbamate

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor of certain kinases involved in cell signaling pathways, potentially leading to anti-cancer effects. Additionally, it has been suggested that similar pyrazole derivatives can modulate the activity of the epidermal growth factor receptor (EGFR), which is significant in the treatment of non-small cell lung cancer .

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, in vitro studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, highlighting their potential as therapeutic agents .

Enzyme Inhibition

This compound has been studied for its enzyme inhibition capabilities. It is believed to bind to specific enzymes, thereby modulating their activity and influencing various biochemical pathways relevant to disease processes .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

- Study on Anticancer Activity :

- Mechanistic Studies :

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate?

- Methodological Answer : The compound is typically synthesized via carbamate formation between 4-amino-1-methyl-1H-pyrazol-5-amine and tert-butyl chloroformate. Key steps include:

- Base selection : Triethylamine or DIPEA in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to neutralize HCl byproduct .

- Reaction conditions : Conducted under inert atmosphere (N₂ or Ar) at 0–25°C for 12–24 hours .

- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer :

- Analytical techniques :

- NMR : Confirm absence of residual solvents and correct substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm) .

- Mass spectrometry (MS) : ESI+ or HRMS to verify molecular ion peaks (e.g., m/z 257.26 for C₁₁H₂₀N₄O₂) .

- HPLC : Assess purity (>95%) using reverse-phase columns .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Hazard mitigation : Based on structurally similar carbamates, assume acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Crystallization issues : The tert-butyl group introduces steric hindrance, complicating crystal packing. Strategies include:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation .

- Hydrogen bonding : Analyze potential H-bond donors (NH from pyrazole) and acceptors (carbamate carbonyl) to predict crystal motifs .

- Refinement tools : SHELXL for small-molecule refinement; ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions?

- Methodological Answer :

- Graph set analysis : Apply Etter’s methodology to classify H-bond motifs (e.g., chains, rings) using software like Mercury or PLATON .

- Thermal stability : Correlate H-bond strength (e.g., N–H···O distances) with DSC/TGA data to predict melting/decomposition points .

Q. What computational approaches predict reactivity in functionalization reactions?

- Methodological Answer :

- DFT calculations : Optimize transition states for carbamate hydrolysis or pyrazole ring functionalization using Gaussian or ORCA .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS .

Q. How do structural modifications (e.g., halogenation) affect biological activity?

- Methodological Answer :

- SAR studies : Compare analogs (e.g., fluoro or chloro derivatives) in assays targeting kinases or antimicrobial pathways.

- Fluorine substitution : Enhances metabolic stability and binding affinity (e.g., IC₅₀ improvements in kinase inhibition) .

- Synthetic strategies : Introduce halogens via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) post-carbamate formation .

Data Contradictions and Resolution

- Synthetic yield variability : reports ~70% yield using triethylamine, while achieves 85% with DIPEA. Resolution: DIPEA’s stronger basicity improves reaction efficiency in sterically hindered systems .

- Crystallization solvents : Conflicting reports on DCM vs. THF. Resolution: THF’s higher polarity may better solubilize intermediates, but DCM reduces solvate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.